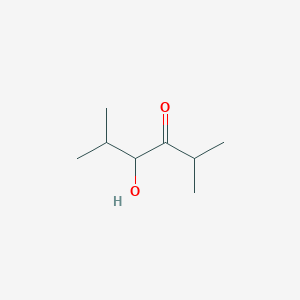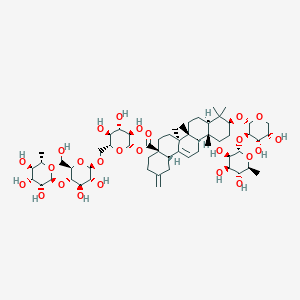
3-(4-Chlorobutyl)indoline-5-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-Chlorobutyl)-2,3-dihydro-1H-indole-5-carbonitrile is a chemical compound with the molecular formula C13H13ClN2. It is known for its applications in various fields, including medicinal chemistry and industrial processes. This compound is characterized by the presence of a chlorobutyl group attached to an indole ring, which contributes to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The preparation of 3-(4-chlorobutyl)-2,3-dihydro-1H-indole-5-carbonitrile typically involves the condensation of 1-(2-nitro-5-cyano)phenyl-5-chloro-n-pentane with a methylene reagent, followed by a reduction-cyclization reaction. This method is advantageous due to the availability of cheap and easily-obtained raw materials, simple preparation methods, and high product yield and purity .
Industrial Production Methods
For industrial production, the process involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The method is designed to minimize waste and environmental impact, making it suitable for large-scale production .
Analyse Chemischer Reaktionen
Types of Reactions
3-(4-Chlorobutyl)-2,3-dihydro-1H-indole-5-carbonitrile undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide. The reaction conditions vary depending on the desired product and include factors such as temperature, pressure, and solvent choice .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carbonyl compounds, while reduction may produce alcohols or amines .
Wissenschaftliche Forschungsanwendungen
3-(4-Chlorobutyl)-2,3-dihydro-1H-indole-5-carbonitrile has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It is studied for its potential biological activities and interactions with biomolecules.
Medicine: It is explored for its potential therapeutic effects and as a precursor in drug development.
Industry: It is used in the production of agrochemicals, perfumes, and other industrial chemicals
Wirkmechanismus
The mechanism of action of 3-(4-chlorobutyl)-2,3-dihydro-1H-indole-5-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may act by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(4-Chlorobutyl)benzene: This compound has a similar chlorobutyl group but differs in its aromatic ring structure.
2-(4-Chlorobutyl)-1,3-dioxolane: This compound also contains a chlorobutyl group but has a different heterocyclic structure.
Uniqueness
3-(4-Chlorobutyl)-2,3-dihydro-1H-indole-5-carbonitrile is unique due to its indole ring structure, which imparts specific chemical and biological properties. This uniqueness makes it valuable in various research and industrial applications.
Eigenschaften
IUPAC Name |
3-(4-chlorobutyl)-2,3-dihydro-1H-indole-5-carbonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15ClN2/c14-6-2-1-3-11-9-16-13-5-4-10(8-15)7-12(11)13/h4-5,7,11,16H,1-3,6,9H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKRPAFIHHMAPOO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C2=C(N1)C=CC(=C2)C#N)CCCCCl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15ClN2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.72 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![7-Methylpyrimido[4,5-D]pyrimidin-4-OL](/img/structure/B45807.png)





